

Standard Protocol for Fluorometric Chitotriosidase Assays

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Compound of Interest

Compound Name: Chitotriose

Cat. No.: B1218335

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitotriosidase (CHIT1) is a human chitinase belonging to the glycosyl hydrolase family 18. It is primarily secreted by activated macrophages and polymorphonuclear neutrophils.[1] Elevated levels of chitotriosidase activity in plasma and other biological fluids are a well-established biomarker for several lysosomal storage disorders, particularly Gaucher disease, where it is used to monitor disease severity and the efficacy of enzyme replacement therapy.[2][3][4][5][6] This enzyme may also play a role in the host's defense against chitin-containing pathogens.[7] This document provides a detailed protocol for the fluorometric assay of chitotriosidase activity, a sensitive and widely used method.

The assay is based on the hydrolysis of a synthetic fluorogenic substrate, 4-methylumbelliferyl- β -D-N,N',N''-triacetylchitotrioside, by chitotriosidase. The enzymatic reaction releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified by measuring the fluorescence intensity at an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 445-455 nm.[6][8][9][10] The rate of 4-MU production is directly proportional to the chitotriosidase activity in the sample.

Data Presentation

Table 1: Recommended Reagents and Equipment

Reagent/Equipment	Specifications
Microplate Reader	Capable of fluorescence measurement (Ex/Em = 365/445 nm) and temperature control (37°C)
96-well black microplates	Opaque walls to minimize light scatter
Chitotriosidase Substrate	4-methylumbelliferyl- β -D-N,N',N''-triacetylchitotrioside
4-Methylumbelliferone (4-MU)	Standard for calibration curve
Assay Buffer	Citrate-phosphate buffer (pH 5.2) or commercially available assay buffer
Stop Solution	Glycine-NaOH buffer (pH 10.6) or similar alkaline buffer
Biological Samples	Plasma, serum, cerebrospinal fluid (CSF), cell lysates, tissue homogenates
Recombinant Chitotriosidase	Optional, as a positive control

Table 2: Typical Assay Parameters

Parameter	Value
Excitation Wavelength	360 - 365 nm
Emission Wavelength	445 - 455 nm
Incubation Temperature	37°C
Incubation Time	15 - 60 minutes (kinetic or endpoint)
pH	5.2
Substrate Concentration	22 μ M - 100 μ M
Sample Volume	5 - 50 μ L

Experimental Protocols

Reagent Preparation

- Assay Buffer (0.1 M Citrate-Phosphate, pH 5.2):
 - Prepare a 0.1 M citric acid solution and a 0.2 M dibasic sodium phosphate solution.
 - Mix the two solutions in appropriate ratios to achieve a final pH of 5.2.
 - Store at 4°C.
- Substrate Stock Solution (1 mM):
 - Dissolve 4-methylumbelliferyl- β -D-N,N',N''-triacetylchitotrioside in dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.
 - Store in small aliquots at -20°C, protected from light.
- Working Substrate Solution (e.g., 44 μ M):
 - Dilute the substrate stock solution with Assay Buffer to the desired final concentration. For example, to make a 44 μ M solution, dilute the 1 mM stock 1:22.7 in Assay Buffer.
 - Prepare this solution fresh before each experiment.
- 4-MU Standard Stock Solution (1 mM):
 - Dissolve 4-methylumbelliferone in DMSO to a final concentration of 1 mM.
 - Store in small aliquots at -20°C, protected from light.
- Stop Solution (0.5 M Glycine-NaOH, pH 10.6):
 - Dissolve glycine in deionized water and adjust the pH to 10.6 with NaOH.
 - Store at room temperature.

Sample Preparation

- Plasma/Serum:
 - Collect blood in appropriate tubes (e.g., with heparin or EDTA for plasma, or a serum separator tube).
 - Centrifuge at 1,000-2,000 x g for 10 minutes to separate plasma or serum.
 - Collect the supernatant and store at -80°C until use. Avoid hemolysis.[\[3\]](#)
- Cerebrospinal Fluid (CSF):
 - Centrifuge CSF samples to remove any cellular debris.
 - Store the supernatant at -80°C.
- Cell Lysates/Tissue Homogenates:
 - Homogenize cells or tissues in a suitable lysis buffer (e.g., containing protease inhibitors).[\[1\]](#)
 - Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[\[1\]](#)
 - Collect the supernatant (lysate) for the assay.
 - Determine the protein concentration of the lysate for normalization of enzyme activity.

Standard Curve Preparation

- Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer to generate a standard curve. A typical range is 0 to 400 pmol/well.[\[1\]](#)
- Add a fixed volume of each standard dilution to the wells of the 96-well plate.
- Bring the final volume in each well to the same total volume as the samples using Assay Buffer.

Assay Procedure

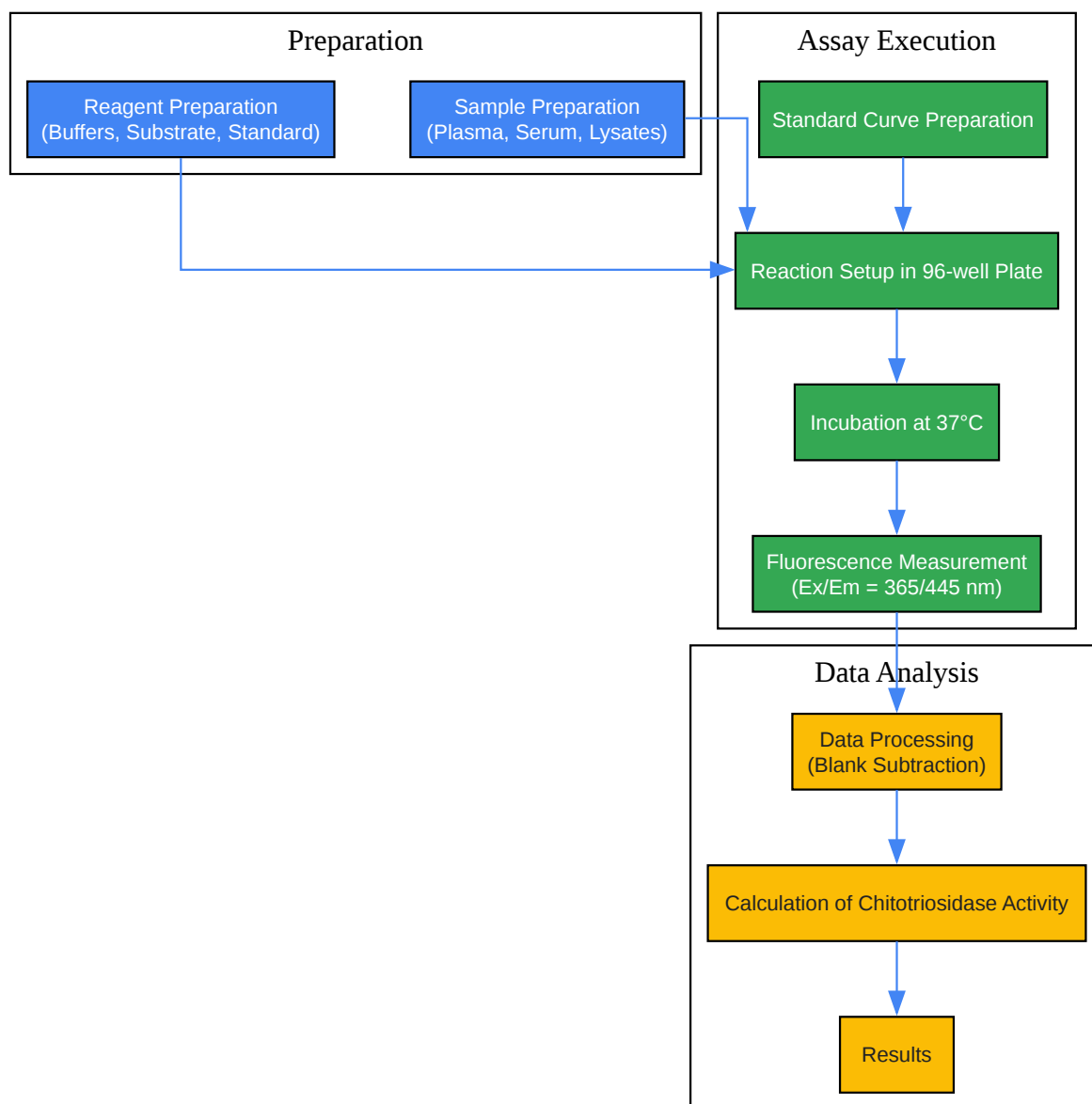
- Add samples (e.g., 5-10 μL of plasma, serum, or CSF, or an appropriate amount of cell/tissue lysate) to the wells of a 96-well black microplate.
- For each sample, prepare a "sample blank" well containing the sample but no substrate. Add Assay Buffer instead of the Working Substrate Solution to these wells.
- Add the Working Substrate Solution to each sample and standard well to initiate the reaction. The final volume in all wells should be equal.
- Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time can be optimized based on the expected enzyme activity in the samples.[\[8\]](#)
- Endpoint Assay: After the incubation period, stop the reaction by adding a volume of Stop Solution to each well.
- Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.[\[1\]](#)
- Read the fluorescence at Ex/Em = 365/445 nm in a microplate reader.

Data Analysis

- Subtract the fluorescence reading of the blank (well with no 4-MU) from all standard and sample readings.
- For endpoint assays, subtract the fluorescence of the "sample blank" from the corresponding sample reading to correct for background fluorescence.
- Plot the fluorescence intensity of the 4-MU standards against their concentration (in pmol/well) to generate a standard curve.
- Determine the amount of 4-MU produced in each sample well by interpolating its corrected fluorescence value on the standard curve.
- Calculate the chitotriosidase activity using the following formula:

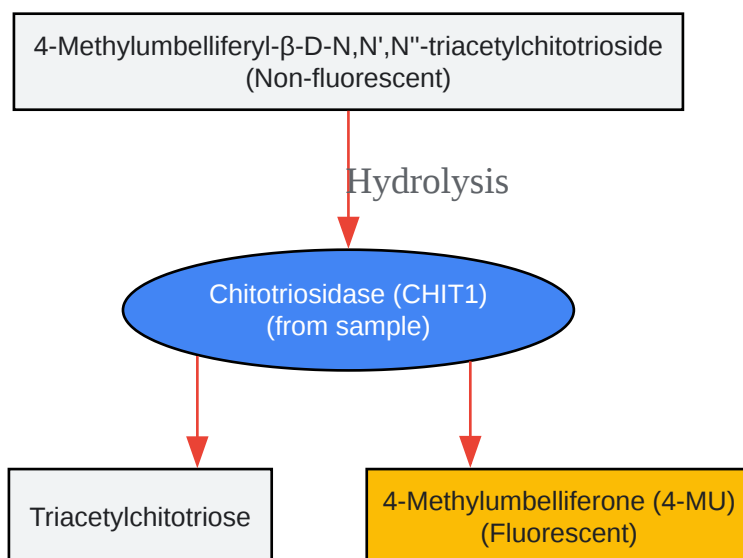
$$\text{Activity (nmol/h/mL)} = (\text{Amount of 4-MU in pmol} / (\text{Incubation time in min} \times \text{Sample volume in } \mu\text{L})) \times 60 \text{ min/h} \times 1 \text{ nmol/1000 pmol}$$

Visualizations



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Caption: Experimental workflow for the fluorometric chitotriosidase assay.



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Caption: Principle of the fluorometric chitotriosidase assay.

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